molecular formula C10H8ClFO3S B8000301 Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate CAS No. 1443342-99-1

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate

Cat. No.: B8000301
CAS No.: 1443342-99-1
M. Wt: 262.69 g/mol
InChI Key: IUHWVOPAIYNTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate is a sulfur-containing α-ketoester derivative featuring a 3-chloro-5-fluorophenylthio substituent. This compound belongs to a class of molecules where the α-ketoester moiety (–COCOOEt) is functionalized with aromatic thioether groups.

Properties

IUPAC Name

ethyl 2-(3-chloro-5-fluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWVOPAIYNTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165720
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-99-1
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorophenyl thiol and ethyl oxalyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate has shown promise in the development of pharmaceuticals due to its ability to act as a bioactive compound. Its structural components suggest it may interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Studies

  • Anticancer Activity : Research indicates that compounds with similar thioester functionalities exhibit anticancer properties. A study demonstrated that derivatives of thioacetates can inhibit cancer cell proliferation, suggesting that this compound may possess similar effects .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups, making it a valuable building block in synthetic chemistry.

Applications in Synthesis

  • Synthesis of Sulfides : The thioether group in this compound allows for nucleophilic substitution reactions, facilitating the formation of sulfides .

Agrochemical Development

The compound's structural characteristics make it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Its fluorinated phenyl group may enhance biological activity against pests.

Research Findings

  • Pesticidal Activity : Preliminary studies suggest that fluorinated compounds can exhibit increased potency against specific pests, indicating potential applications for this compound in agricultural chemistry .

Material Science

In material science, this compound could be utilized in the development of polymers or coatings due to its chemical stability and reactivity.

Potential Applications

  • Polymerization Reactions : The ester functionality allows for copolymerization with other monomers to create materials with tailored properties .

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Functional Group and Reactivity Analysis

  • α-Ketoester Moieties : All compounds share the α-ketoester (–COCOOEt) group, which is highly electrophilic. Substituents on the aromatic ring modulate this reactivity. For example, electron-withdrawing groups (Cl, F, CF₃) increase the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack .
  • Thioether vs. Amino Groups: The thioether (–S–) in the target compound and analogues (e.g., ) provides moderate electron-withdrawing effects and enables sulfur-mediated interactions (e.g., C–H∙∙∙S hydrogen bonds). In contrast, amino-substituted derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity but may face oxidative instability.

Solid-State and Supramolecular Interactions

  • Crystal Packing: Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate () demonstrates π-π stacking between thiophene rings and C–H∙∙∙O/N interactions, which stabilize the crystal lattice. Similar interactions are expected in the target compound due to the aromatic and sulfur-containing groups .
  • Dimerization : Triazole-based α-ketoesters () form self-assembled dimers via O∙∙∙π-hole tetrel bonding. The target compound may exhibit analogous dimerization, depending on substituent electronic profiles .

Biological Activity

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClFOS
  • Molecular Weight : 258.70 g/mol
  • CAS Number : 1443343-05-2

The compound features a thioether linkage and a keto group, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, indicating potential as an antibiotic agent.
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study examining the anticancer effects of this compound on breast cancer cell lines, results indicated a dose-dependent reduction in cell viability. The compound was able to reduce cell proliferation by up to 70% at concentrations above 50 µM, suggesting potent anticancer properties.

Table 2: Anticancer Activity Data

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
10905
507025
1003060

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.